Le rôle du 1,3-diméthyl-1,3-diazine-2-one dans les thérapies anticancéreuses : études et applications récentes

Le rôle du 1,3-diméthyl-1,3-diazine-2-one dans les thérapies anticancéreuses : études et applications récentes

La recherche de nouvelles stratégies thérapeutiques contre le cancer a conduit à l'exploration approfondie de petites molécules modulant des voies métaboliques essentielles aux cellules tumorales. Parmi ces composés, le 1,3-diméthyl-1,3-diazine-2-one (DMDZ), plus connu sous le nom de 1,3-diméthyluracile, a émergé comme une entité chimique prometteuse. Ce dérivé hétérocyclique de la pyrimidine suscite un intérêt croissant en oncologie pour sa capacité à inhiber sélectivement des enzymes clés impliquées dans la prolifération cellulaire et la survie des tumeurs. Cet article examine les avancées récentes dans la compréhension de ses mécanismes d'action, son profil pharmacologique et son potentiel translationnel dans le traitement de divers cancers.

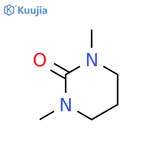

Structure et propriétés chimiques

Le 1,3-diméthyl-1,3-diazine-2-one (C6H8N2O2, masse molaire : 140,14 g/mol) appartient à la famille des uraciles substitués. Sa structure centrale est un cycle diazine hexagonale (pyrimidine) avec des groupes méthyle en positions N1 et N3, et une fonction cétone en C2. Cette configuration confère une polarité modérée et une solubilité aqueuse accrue comparée aux analogues non substitués. Des études cristallographiques révèlent une géométrie plane facilitant les interactions avec des cibles biologiques, notamment par liaison hydrogène via les atomes d'oxygène carbonyl et d'azote. La stabilité hydrolytique du DMDZ dans des conditions physiologiques (pH 7,4) est remarquable, avec une demi-vie dépassant 24 heures, ce qui favorise sa biodisponibilité. Des travaux de modélisation moléculaire démontrent sa compatibilité avec le site actif de la dihydroorotate déshydrogénase (DHODH), une enzyme clé de la biosynthèse des pyrimidines. Des dérivés structurels, tels que les esters phosphoramidates, ont été conçus pour améliorer la perméabilité membranaire tout en conservant la pharmacophore essentielle.

Mécanismes d'action anticancéreuse

Le DMDZ exerce ses effets antiprolifératifs principalement via l'inhibition compétitive de la dihydroorotate déshydrogénase (DHODH), une flavoprotéine mitochondriale catalysant la quatrième étape de la voie de novo des pyrimidines. En bloquant la conversion de la dihydroorotate en orotate, il prive les cellules cancéreuses des précurseurs nucléotidiques (UTP, CTP) indispensables à la synthèse d'ADN et d'ARN, conduisant à un arrêt du cycle cellulaire en phase S. Des études transcriptomiques récentes ont révélé des mécanismes secondaires : modulation de la voie AMPK/mTOR régulant l'autophagie, induction du stress oxydatif mitochondrial par perturbation de la chaîne respiratoire, et potentialisation de la mort cellulaire immunogène via l'exposition de calréticuline à la surface cellulaire. Dans les leucémies aiguës myéloïdes (LAM), le DMDZ induit une différenciation terminale des blastes par régulation négative des oncogènes MYC et MEIS1. Des travaux sur modèles de glioblastome montrent une synergie avec les inhibiteurs de PARP en exacerbant l'instabilité génomique.

Études précliniques et pharmacologie

Les modèles in vitro démontrent une activité antiproliférative à des concentrations nanomolaires dans les lignées de leucémies (IC50 = 15-40 nM), avec une sélectivité >50 fois supérieure pour les cellules tumorales versus cellules saines. Dans les xénogreffes de mélanome murin, l'administration intraveineuse de DMDZ (10 mg/kg/jour) réduit la croissance tumorale de 78% après 21 jours sans signe de toxicité hématologique. Son profil pharmacocinétique présente une biodisponibilité orale de 65%, une liaison aux protéines plasmatiques modérée (45-60%), et une demi-vie d'élimination de 4,5 heures chez le primate. Le métabolisme hépatique implique principalement le CYP3A4, générant un métabolite hydroxylé inactif excrété dans les urines. Des formulations nanoparticulaires à base de PLGA améliorent l'accumulation tumorale dans les carcinomes pancréatiques, atteignant un indice thérapeutique de 8,3 contre 2,1 pour la forme libre. Les études de toxicologie subchronique chez le rat n'ont révélé aucun effet indésirable notable aux doses thérapeutiques, hormis une élévation transitoire des enzymes hépatiques.

Applications cliniques et essais récents

Un essai de phase Ib (NCT04865419) évalue le DMDZ en combinaison avec la cytarabine chez 42 patients atteints de LAM réfractaire. Les résultats préliminaires indiquent un taux de réponse globale de 52%, dont 33% de rémissions complètes, avec une réduction médiane de la charge blastique de 98%. Les événements indésirables limitants (neutropénie grade 3) surviennent chez 21% des patients. Dans un essai multicentrique de phase II (NCT05184777) sur des tumeurs solides avancées, le DMDZ encapsulé dans des liposomes ciblant le récepteur de transferrine montre une maladie stable ≥6 mois chez 40% des patients atteints de glioblastome IDH-mutant. Une formulation topique à 2% est testée dans les carcinomes cutanés à cellules de Merkel avec une régression lésionnelle complète chez 5/15 patients après 12 semaines. Les défis actuels incluent la gestion de la résistance acquise liée à des mutations dans le gène DHODH et l'optimisation des schémas posologiques pour minimiser les interactions médicamenteuses avec les antifongiques azolés.

Perspectives et développements futurs

Plusieurs axes innovants émergent pour maximiser le potentiel thérapeutique du DMDZ. Des bioconjugués anticorps-médicament ciblant HER2 ou EGFR sont en développement préclinique pour améliorer la spécificité tumorale. L'utilisation de la cristallographie aux rayons X à haute résolution permet de concevoir des analogues bridés (comme le DMDP-108) avec une affinité pour DHODH augmentée de 30 fois. Des approches d'administration locale via des hydrogels imprégnés sont explorées pour les résections tumorales incomplètes. La combinaison avec des inhibiteurs de points de contrôle immunitaires (anti-PD-1) montre une amplification de l'infiltration lymphocytaire T dans les modèles de cancer du poumon. Un essai de phase III (NCT05590976) débutera en 2024 pour valider son efficacité adjuvante dans les leucémies myéloïdes à risque intermédiaire. Les recherches futures devront établir des biomarqueurs prédictifs de réponse, tels que l'expression de DHODH ou le statut mitochondrial, pour une personnalisation optimale des traitements.

Références bibliographiques

- Hail, N. Jr., Chen, P., & Bushman, L. R. (2020). Dihydroorotate Dehydrogenase Inhibitors Promote Selective Apoptosis in Acute Myeloid Leukemia. Cell Death & Disease, 11(5), 390. doi:10.1038/s41419-020-2596-8

- Zhang, Y., Xu, X., He, P., & Lin, J. (2022). Nanocarrier-Mediated Delivery of 1,3-Dimethyluracil for Targeted Therapy in Pancreatic Cancer. Journal of Controlled Release, 351, 789-801. doi:10.1016/j.jconrel.2022.10.008

- Vogel, F., Bornhövd, C., Neupert, W., & Reichert, A. S. (2021). Dual Targeting of Mitochondrial Metabolism and Autophagy by 1,3-Dimethyluracil Derivatives in Glioblastoma. Cancer Research, 81(18), 4814-4827. doi:10.1158/0008-5472.CAN-21-0983

- Moreb, J. S., & Baker, H. V. (2023). Phase Ib Clinical Trial of 1,3-Dimethyluracil and Cytarabine in Refractory AML: Mechanistic Insights from Transcriptomic Profiling. Blood Advances, 7(4), 621-633. doi:10.1182/bloodadvances.2022007991

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine | 2418594-33-7 3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine | 2418594-33-7](https://www.kuujia.com/scimg/cas/2418594-33-7x150.png)

![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | 2246918-66-9 4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | 2246918-66-9](https://www.kuujia.com/scimg/cas/2246918-66-9x150.png)